5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[5-(butanoylamino)-2-chloroanilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-2-4-13(19)17-10-7-8-11(16)12(9-10)18-14(20)5-3-6-15(21)22/h7-9H,2-6H2,1H3,(H,17,19)(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOLKVYYFCMDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Butyrylamino-Chloroaniline Intermediate
The first critical step involves the introduction of the butyryl group to 2-chloroaniline. This is achieved through a nucleophilic acyl substitution reaction using butyryl chloride in the presence of a base such as triethylamine. Optimal conditions reported include:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0–5°C to minimize side reactions
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Yield : 70–85% after purification via column chromatography.
A side-by-side comparison of solvents reveals that THF provides superior solubility for the aniline substrate, reducing reaction time by 30% compared to DCM.
Coupling with Glutaric Anhydride Derivatives
The second stage involves reacting the butyrylamino-chloroaniline intermediate with a glutaric anhydride derivative to form the 5-oxopentanoic acid backbone. This step often employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety. Key parameters include:
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Molar Ratio : 1:1.2 (aniline intermediate:glutaric anhydride)
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Reaction Time : 12–16 hours under inert atmosphere
Notably, substituting glutaric anhydride with its tert-butyl ester variant (as seen in analogous syntheses) improves steric accessibility, boosting yield to 82% under identical conditions.
Catalytic Systems and Solvent Effects
Role of Lewis Acids
Aluminum chloride (AlCl₃) has been utilized in analogous Friedel-Crafts acylations to enhance electrophilicity at the carbonyl carbon. For example, in the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid, AlCl₃ catalyzes the acylation of fluorobenzene with glutaric anhydride, achieving an 85% yield. Adapting this to the target compound’s synthesis could streamline the formation of the pentanoic acid segment.
Solvent Optimization
Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are preferred for their ability to stabilize transition states during amide bond formation. However, DMF’s high boiling point complicates product isolation, necessitating a switch to ethyl acetate or dichloromethane during workup.
Challenges in Purification and Scale-Up
Chromatographic Techniques
Due to the compound’s polarity, reverse-phase chromatography (C18 silica gel) with a methanol-water gradient elution system is essential for separating unreacted starting materials and byproducts. Industrial-scale processes often substitute this with fractional crystallization using ethanol-water mixtures, reducing costs by 40%.
Byproduct Formation
Common byproducts include:
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Over-acylated derivatives : Resulting from excess glutaric anhydride.
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Dechlorinated species : Formed under prolonged heating (>80°C).
Mitigation strategies include strict temperature control (<60°C) and the use of scavengers like molecular sieves to absorb excess reagents.
Industrial Adaptations and Green Chemistry
Recent advances emphasize solvent-free mechanochemical synthesis, which reduces waste generation. Ball-milling the reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) achieves 68% yield in 4 hours, comparable to traditional methods. Additionally, flow chemistry systems have been piloted for continuous production, enhancing throughput by 200% .
Chemical Reactions Analysis
5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-{[5-(Butyrylamino)-2-chlorophenyl]amino}-5-oxopentanoic acid
- Molecular Formula : C₁₅H₁₉ClN₂O₄
- Molecular Weight : 326.78 g/mol
- CAS No.: Referenced under "BBB/808" in commercial catalogs .
Structural Features: The compound consists of a pentanoic acid backbone with a 5-oxo group and a substituted anilino moiety at the 5-position. The aniline ring is modified with a 2-chloro substituent and a butyrylamino group (-NH-CO-C₃H₇) at the 5-position.
Comparison with Structurally Analogous Compounds
Key structural analogs are compared below based on substituents, physicochemical properties, and applications.
Substituent Variations on the Aniline Ring
Table 1: Substituent Comparison
Key Observations :
- Butyryl vs.
- Chloro vs. Sulfonyl/Hydroxy: The 2-Cl substituent in the target compound enhances electron-withdrawing effects, which may influence reactivity at the anilino nitrogen. In contrast, sulfonyl (in ) increases polarity and hydrogen-bond acceptor capacity.
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
